1-(2-Hydroxy-2-phenylethyl)-1-methylpyrrolidin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 404829 is a compound of interest in various scientific fields due to its unique properties and potential applications. It has been studied extensively for its role in neural stem cell research and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 404829 typically involves the induction of human pluripotent stem cells into neural stem cells. This process can be achieved using a serum-free neural induction medium, which converts human pluripotent stem cells into neural stem cells in one week with high efficiency . The medium consists of Neurobasal® Medium and GIBCO® Neural Induction Supplement, among other components .
Industrial Production Methods: Industrial production of NSC 404829 involves scaling up the laboratory synthesis methods. This includes the use of large bioreactors for the culture of human pluripotent stem cells and their subsequent induction into neural stem cells. The process requires stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 404829 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving NSC 404829 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results.
Major Products Formed: The major products formed from the reactions involving NSC 404829 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of NSC 404829, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
NSC 404829 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the behavior of neural stem cells and their differentiation into various neural cell types . In biology, it is used to investigate the mechanisms of neural development and neurogenesis . In medicine, NSC 404829 holds potential for developing therapies for neurodegenerative diseases and stroke . In industry, it is used in the production of neural stem cell lines for research and therapeutic purposes .
Wirkmechanismus
The mechanism of action of NSC 404829 involves its ability to induce the differentiation of human pluripotent stem cells into neural stem cells. This process is mediated by various molecular pathways and targets, including the activation of specific transcription factors and signaling pathways that promote neural differentiation . The compound also exerts neuroprotective effects by modulating the post-stroke microenvironment and facilitating neuroprotection and neurorestoration .
Vergleich Mit ähnlichen Verbindungen
NSC 404829 can be compared with other similar compounds used in neural stem cell research, such as NSC 405020 and NSC 405021. These compounds share similar properties and applications but may differ in their specific mechanisms of action and efficacy. NSC 404829 is unique in its high efficiency in inducing neural stem cell differentiation and its potential therapeutic applications in neurodegenerative diseases and stroke .
Conclusion
NSC 404829 is a compound of significant interest in various scientific fields due to its unique properties and potential applications. Its synthesis, chemical reactions, and scientific research applications make it a valuable tool for advancing our understanding of neural stem cells and developing new therapies for neurodegenerative diseases and stroke.
Eigenschaften
CAS-Nummer |
7504-95-2 |
---|---|
Molekularformel |
C13H20INO |
Molekulargewicht |
333.21 g/mol |
IUPAC-Name |
2-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylethanol;iodide |
InChI |
InChI=1S/C13H20NO.HI/c1-14(9-5-6-10-14)11-13(15)12-7-3-2-4-8-12;/h2-4,7-8,13,15H,5-6,9-11H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UVOUKVABIIHYQD-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCC1)CC(C2=CC=CC=C2)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.